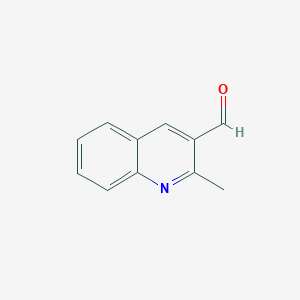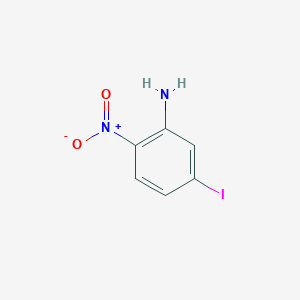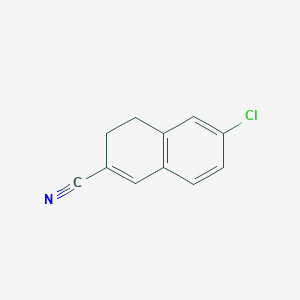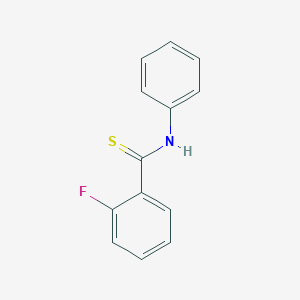
2-Methylquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and an aldehyde group at the 3-position, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Meth-Cohn Synthesis: This method involves the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to form the quinoline ring system.
Doebner-Miller Reaction: This classical method involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-3-carboxylic acid.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 4-position of the quinoline ring.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid
Reduction: 2-Methylquinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the reagent used
科学研究应用
2-Methylquinoline-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
The biological activity of 2-methylquinoline-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, bind to DNA, and disrupt cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
相似化合物的比较
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- Quinoline-3-carbaldehyde
Comparison: 2-Methylquinoline-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-chloroquinoline-3-carbaldehyde has a chlorine atom instead of a methyl group, which alters its electronic properties and reactivity . Similarly, quinoline-3-carbaldehyde lacks the methyl group, affecting its steric and electronic characteristics .
属性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-7H,1H3 |
InChI 键 |
OBMCFULGGFZABF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)













